1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione
Overview
Description
IM-54 is a selective inhibitor of oxidative stress-induced necrosis. It shows potent inhibitory activity against hydrogen peroxide-induced necrosis and acts as a potential cardioprotective agent and biological tool for investigating the molecular mechanisms of cell death .
Mechanism of Action
Target of Action
It is known that im-54 selectively inhibits necrosis induced by oxidative stress .
Mode of Action
IM-54 acts by selectively suppressing necrosis induced by oxidative stress . This suggests that IM-54 specifically interacts with molecular components involved in the oxidative stress-induced necrosis pathway .
Biochemical Pathways
It is known that im-54 inhibits necrosis induced by oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body’s ability to counteract their harmful effects through neutralization by antioxidants. When oxidative stress leads to necrosis, it can result in a variety of diseases, including neurodegenerative diseases like Alzheimer’s and ischemic diseases such as myocardial infarction and cerebral infarction .
Result of Action
IM-54 shows potent inhibitory activity against necrosis induced by hydrogen peroxide (H2O2), a common inducer of oxidative stress . In HL-60 cells exposed to H2O2, IM-54 prevented about 50% of cell death . This suggests that IM-54 can effectively protect cells from oxidative stress-induced necrosis.
Biochemical Analysis
Biochemical Properties
IM-54 interacts with various biomolecules in the cell. It is soluble in ethanol up to 25 mM and in DMSO up to 100 mM . The compound has a molecular weight of 325.40 and a molecular formula of C19H23N3O2 . It is a synthetic compound with a purity of over 98% .
Cellular Effects
IM-54 has a significant impact on cellular processes. It specifically inhibits necrosis induced by oxidative stress, without affecting apoptosis induced by various anticancer agents or physiological cell death inducers . It has been shown to have cardioprotective effects in an isolated rat heart model .
Molecular Mechanism
The molecular mechanism of IM-54 is primarily through its selective inhibition of oxidative stress-induced necrosis . It does not inhibit apoptosis induced by various anticancer drugs or Fas ligand, or necroptosis
Temporal Effects in Laboratory Settings
It is known that IM-54 is stable and can be stored for up to 12 months under desiccating conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IM-54 involves the preparation of indolylmaleimide derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of indole derivatives with maleimide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for IM-54 are not extensively documented in public literature. The compound is typically synthesized in specialized laboratories under stringent conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
IM-54 primarily undergoes reactions related to its role as an inhibitor of oxidative stress-induced necrosis. It does not significantly participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagent involved in the activity of IM-54 is hydrogen peroxide. The compound shows potent inhibitory activity against hydrogen peroxide-induced necrosis, with an inhibitory concentration (IC50) of 0.25 micromolar in HL-60 cells .
Major Products Formed
The major product formed from the reaction of IM-54 with hydrogen peroxide is the inhibition of necrosis. This reaction does not produce significant by-products .
Scientific Research Applications
IM-54 has several scientific research applications, including:
Cardioprotection: It acts as a potential cardioprotective agent by inhibiting oxidative stress-induced necrosis
Cell Death Mechanisms: It serves as a biological tool for investigating the molecular mechanisms of cell death, particularly necrosis
Pharmacological Research: IM-54 is used in pharmacological studies to understand its effects on oxidative stress and necrosis
Comparison with Similar Compounds
IM-54 is unique in its selective inhibition of oxidative stress-induced necrosis. Similar compounds include:
Necrosulfonamide: Another inhibitor of necrosis but with different molecular targets.
Cerdulatinib hydrochloride: A kinase inhibitor with broader applications.
LY-364947: A selective inhibitor of transforming growth factor-beta receptor.
IM-54 stands out due to its specificity for oxidative stress-induced necrosis and its potential cardioprotective properties .
Properties
IUPAC Name |
1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLOMINNEBLJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587908 | |
Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861891-50-1 | |
Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 861891-50-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of cell death can IM-54 inhibit?
A1: IM-54 has been shown to selectively inhibit necrosis induced by oxidative stress, specifically highlighting hydrogen peroxide as a trigger. [, ] Importantly, studies indicate that IM-54 does not inhibit apoptosis induced by various stimuli, including anticancer drugs and Fas ligand, nor does it affect necroptosis. []
Q2: What evidence supports the potential therapeutic applications of IM-54?
A2: Preclinical studies have shown promising results with IM-54 and its derivatives. For instance, IM-17, a derivative with improved water solubility and metabolic stability, exhibited cardioprotective effects in both an isolated rat heart model and an in vivo arrhythmia model. [] These findings suggest potential therapeutic applications for IM-derivatives in conditions involving oxidative stress and necrosis, such as ischemia-reperfusion injury.
Q3: How does the structure of IM-54 relate to its activity?
A3: Researchers have conducted structure-activity relationship (SAR) studies to optimize IM-54's potency. A key finding was that regioselective reduction of the C-4 carbonyl group in IM-54, leading to the 3-amino-2-indolyllactam derivative IL-1, resulted in enhanced inhibitory activity against oxidative stress-induced necrosis. [] Further modifications explored various substituents on the IL scaffold, identifying IL-12 as a highly potent derivative with an IC50 of 49 nM. [] These studies highlight the importance of specific structural features for IM-54's activity and provide a basis for developing more potent analogs.
Q4: Has IM-54 been tested in models of human diseases?
A4: While direct clinical trials are not yet documented in the provided research, IM-54's therapeutic potential has been explored in various disease models. Notably, IM-54 demonstrated protective effects in a rat model of methamphetamine-induced cardiovascular collapse, a condition linked to bioenergetics failure and oxidative stress in the brain stem. [] Additionally, IM-54 effectively blocked cell death in HL-60 cells induced by 3,6-Epidioxy-1,10-bisaboladiene (EDBD), a compound that triggers ferroptosis-like cell death through lipid peroxidation. []
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